molecular formula C16H15F2N5OS B4350825 1-cyclopropyl-5-(difluoromethyl)-7-(1,5-dimethyl-1H-pyrazol-4-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

1-cyclopropyl-5-(difluoromethyl)-7-(1,5-dimethyl-1H-pyrazol-4-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B4350825
M. Wt: 363.4 g/mol
InChI Key: YFVZKUPMPICIPZ-UHFFFAOYSA-N
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Description

1-cyclopropyl-5-(difluoromethyl)-7-(1,5-dimethyl-1H-pyrazol-4-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound that belongs to the class of pyridopyrimidines This compound is characterized by its unique structure, which includes a cyclopropyl group, a difluoromethyl group, and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopropyl-5-(difluoromethyl)-7-(1,5-dimethyl-1H-pyrazol-4-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one typically involves multiple steps, starting from readily available starting materials. The key steps in the synthetic route may include:

    Formation of the Pyridopyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Cyclopropyl Group: This step may involve the use of cyclopropyl halides or cyclopropyl carbinols under suitable conditions.

    Incorporation of the Difluoromethyl Group: This can be done using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.

    Attachment of the Pyrazolyl Group: This step may involve the use of pyrazole derivatives and appropriate coupling reagents.

    Introduction of the Mercapto Group: This can be achieved through thiolation reactions using thiolating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-cyclopropyl-5-(difluoromethyl)-7-(1,5-dimethyl-1H-pyrazol-4-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling, using appropriate catalysts and conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: Palladium catalysts, base (e.g., potassium carbonate), solvents (e.g., dimethylformamide).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: Potential use as a lead compound for drug discovery and development.

    Industry: Applications in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-cyclopropyl-5-(difluoromethyl)-7-(1,5-dimethyl-1H-pyrazol-4-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating receptor activity to influence cellular signaling.

    Interference with DNA/RNA: Affecting the replication or transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-cyclopropyl-5-(trifluoromethyl)-7-(1,5-dimethyl-1H-pyrazol-4-yl)-2-mercaptopyrido[2,3-d]pyrimidin-4(1H)-one
  • 1-cyclopropyl-5-(methyl)-7-(1,5-dimethyl-1H-pyrazol-4-yl)-2-mercaptopyrido[2,3-d]pyrimidin-4(1H)-one

Uniqueness

1-cyclopropyl-5-(difluoromethyl)-7-(1,5-dimethyl-1H-pyrazol-4-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications, as it can exhibit different reactivity and interactions compared to its analogs.

Properties

IUPAC Name

1-cyclopropyl-5-(difluoromethyl)-7-(1,5-dimethylpyrazol-4-yl)-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2N5OS/c1-7-10(6-19-22(7)2)11-5-9(13(17)18)12-14(20-11)23(8-3-4-8)16(25)21-15(12)24/h5-6,8,13H,3-4H2,1-2H3,(H,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVZKUPMPICIPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C2=NC3=C(C(=C2)C(F)F)C(=O)NC(=S)N3C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-cyclopropyl-5-(difluoromethyl)-7-(1,5-dimethyl-1H-pyrazol-4-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 2
1-cyclopropyl-5-(difluoromethyl)-7-(1,5-dimethyl-1H-pyrazol-4-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 3
1-cyclopropyl-5-(difluoromethyl)-7-(1,5-dimethyl-1H-pyrazol-4-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 4
Reactant of Route 4
1-cyclopropyl-5-(difluoromethyl)-7-(1,5-dimethyl-1H-pyrazol-4-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 5
1-cyclopropyl-5-(difluoromethyl)-7-(1,5-dimethyl-1H-pyrazol-4-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 6
1-cyclopropyl-5-(difluoromethyl)-7-(1,5-dimethyl-1H-pyrazol-4-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

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